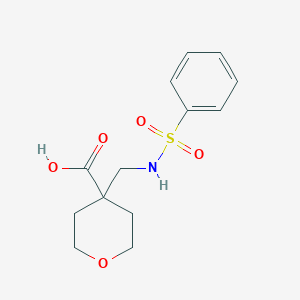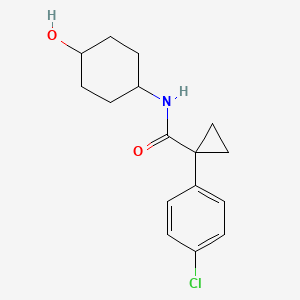![molecular formula C13H16ClNO4S B6646967 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646967.png)
1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is commonly referred to as CBM-1, and it is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). In
科学研究应用
CBM-1 has been extensively studied for its potential therapeutic applications in various diseases such as type 2 diabetes, cancer, and inflammation. CBM-1 is a potent inhibitor of 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, which is an enzyme that plays a crucial role in glucose metabolism. By inhibiting 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, CBM-1 can increase insulin secretion and improve glucose tolerance, making it a promising candidate for the treatment of type 2 diabetes.
CBM-1 has also been shown to have anti-cancer properties. Studies have demonstrated that CBM-1 can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. CBM-1 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
作用机制
CBM-1 works by inhibiting the enzyme 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, CBM-1 can increase the levels of these hormones, which in turn promotes insulin secretion and improves glucose tolerance.
Biochemical and Physiological Effects:
CBM-1 has been shown to have several biochemical and physiological effects. Studies have demonstrated that CBM-1 can increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. CBM-1 has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting angiogenesis. Additionally, CBM-1 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
CBM-1 has several advantages for lab experiments. It is a potent inhibitor of 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid, making it a useful tool for studying the role of 1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid in various physiological processes. CBM-1 is also relatively easy to synthesize and has high purity and yield.
However, there are also limitations to using CBM-1 in lab experiments. CBM-1 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent. Additionally, CBM-1 has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of CBM-1. One potential direction is the development of CBM-1 derivatives with improved pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of CBM-1 in other diseases such as obesity and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of CBM-1 and its effects on other physiological processes.
合成方法
The synthesis of CBM-1 involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with cyclobutanecarboxylic acid in the presence of a base. The resulting compound is then treated with ammonia to form the final product, CBM-1. This synthesis method has been optimized to yield high purity and high yield of CBM-1.
属性
IUPAC Name |
1-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-9-7-10(14)3-4-11(9)20(18,19)15-8-13(12(16)17)5-2-6-13/h3-4,7,15H,2,5-6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIHTGKVCIPQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)NCC2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646911.png)
![4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646918.png)
![4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646922.png)

![4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646926.png)
![4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646934.png)
![4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646936.png)

![1-[[[(E)-3-(4-ethylphenyl)prop-2-enoyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646957.png)
![1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646959.png)
![1-[[(5-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646972.png)
![1-[[(4-Methylsulfonylbenzoyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646979.png)
![1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646985.png)
![1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646995.png)